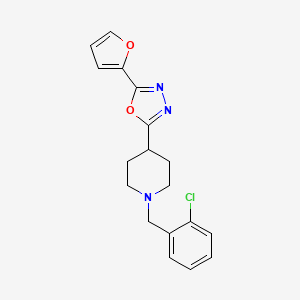

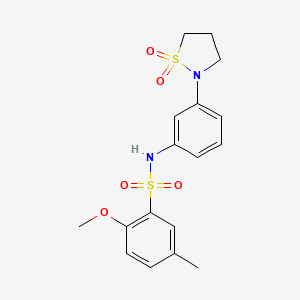

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- A study by Başoğlu et al. (2013) described the design, synthesis, and antimicrobial activities of azole derivatives, including 1,3,4-oxadiazole, starting from furan-2-carbohydrazide. Some synthesized compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).

- Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. A structure–activity study was performed to understand the antimicrobial effect of these compounds (Krolenko et al., 2016).

Anticancer and Antiangiogenic Effects

- Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against a transplantable mouse tumor. The study demonstrated that these compounds reduced tumor volume and cell number, increasing the life span of tumor-bearing mice. They also manifested strong antiangiogenic effects, inhibiting tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Synthesis and Characterization

- Abbasi et al. (2018) detailed the hemolytic profile of novel tri-heterocyclic benzamides, emphasizing the synthesis of compounds containing the oxadiazole core due to its diverse biological activities. This research highlighted methods used for assembling compounds with this heterocyclic core, indicating its importance in pharmaceutical chemistry (Abbasi et al., 2018).

- Siwach and Verma (2020) provided an overview of the therapeutic potential of oxadiazole or furadiazole containing compounds. They discussed the biological activities associated with derivatives of the oxadiazole nucleus, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The review summarized pharmacological activities and synthetic routes for these compounds (Siwach & Verma, 2020).

Zukünftige Richtungen

While specific future directions for this compound were not found, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis . The increased stability of boronic esters rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . This area could be a potential direction for future research.

Eigenschaften

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-15-5-2-1-4-14(15)12-22-9-7-13(8-10-22)17-20-21-18(24-17)16-6-3-11-23-16/h1-6,11,13H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWQLIWYDWKWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)

![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2753090.png)

![N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2753091.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2753094.png)

![4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2753098.png)

![N-([2,2'-bifuran]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2753100.png)